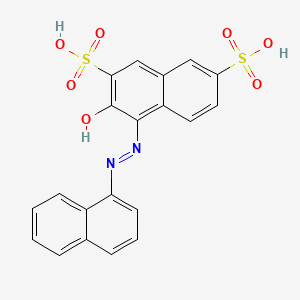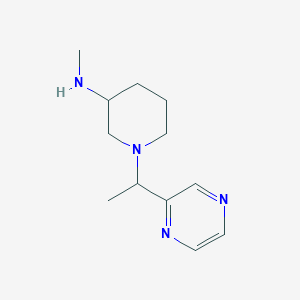
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a pyrazine moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives with pyrazine-containing intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully saturated piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine
- 2-(Aminomethyl)piperidine
- Quinolinyl-pyrazoles
Uniqueness
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-10(12-8-14-5-6-15-12)16-7-3-4-11(9-16)13-2/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |
InChI Key |
WZFJIVAORYKBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



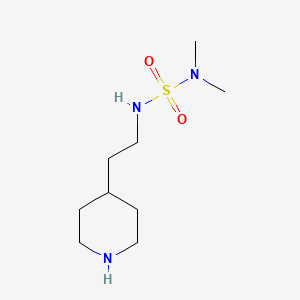
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
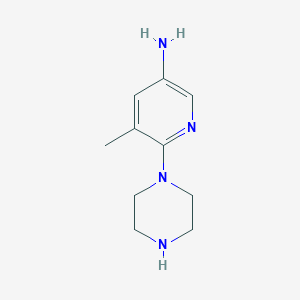


![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)

![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)
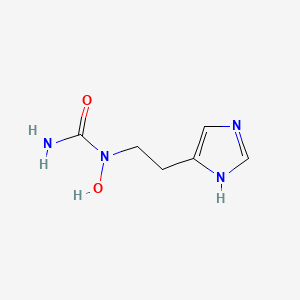
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

